molecular formula C15H13N3O3S B12494950 N-(2,5-dimethoxyphenyl)-2,1,3-benzothiadiazole-5-carboxamide

N-(2,5-dimethoxyphenyl)-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B12494950
M. Wt: 315.3 g/mol
InChI Key: CZDXDZTUNBPUIJ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2,1,3-benzothiadiazole-5-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2,1,3-benzothiadiazole-5-carboxamide typically involves the reaction of 2,5-dimethoxyaniline with 2,1,3-benzothiadiazole-5-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the benzothiadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiadiazole derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2,1,3-benzothiadiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A hallucinogenic compound with a similar structural motif.

    2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (25B-NBF): Another compound with similar structural features and biological activity.

Uniqueness

N-(2,5-dimethoxyphenyl)-2,1,3-benzothiadiazole-5-carboxamide is unique due to its benzothiadiazole core, which imparts specific electronic properties. This makes it distinct from other compounds with similar peripheral structures but different core structures. Its unique properties make it valuable in various research applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2,1,3-benzothiadiazole-5-carboxamide

InChI

InChI=1S/C15H13N3O3S/c1-20-10-4-6-14(21-2)13(8-10)16-15(19)9-3-5-11-12(7-9)18-22-17-11/h3-8H,1-2H3,(H,16,19)

InChI Key

CZDXDZTUNBPUIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=NSN=C3C=C2

Origin of Product

United States

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